(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one is a complex organic compound containing furan, triazole, and thiophene rings. This compound has potential applications in materials science due to its intriguing structural features and intermolecular interactions. []
1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a complex organic compound notable for its unique structural features, which include a chlorophenyl group, a furan ring, and a thiophene ring. This compound is classified under the category of urea derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's IUPAC name reflects its intricate structure, and it is identified by the CAS number 2034398-38-2 .
The synthesis of 1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea typically involves multi-step organic reactions. A common synthetic route begins with the chlorination of aniline to produce 2-chloroaniline. This intermediate is then reacted with furan-2-carbaldehyde and thiophene-3-carbaldehyde under controlled conditions to yield the desired product. The reaction often requires specific catalysts, solvents, and temperature management to optimize yield and purity.
In an industrial context, large-scale batch reactors may be utilized for the synthesis of this compound. The process may include purification steps such as recrystallization or chromatography to ensure product quality.
The reactions involving this compound can lead to various products, including:
The molecular structure of 1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea can be described by its distinct functional groups that contribute to its chemical properties. The presence of both furan and thiophene rings enhances its electronic characteristics, making it a valuable compound in various applications.
The molecular formula is , with a molecular weight of approximately 348.83 g/mol. The InChI representation is as follows:
This structural information highlights the complexity and potential reactivity of the compound .
The compound can undergo various chemical reactions typical for urea derivatives. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive functional groups.
The reactivity profile can be influenced by the substituents on the aromatic rings. For instance, the chlorophenyl group can participate in electrophilic substitution reactions while the furan and thiophene rings may engage in both nucleophilic and electrophilic reactions depending on the reaction conditions .
The mechanism of action for 1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets within biological systems. It is believed that the compound can bind to certain enzymes or receptors, modifying their activity and leading to various biological effects. This mechanism underlies its potential applications in medicinal chemistry, particularly in drug development .
Some key physical properties of 1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and applications .
1-(2-Chlorophenyl)-3-[2-(furan-2-y)-2-(thiophen-3-y)ethyl]urea has several significant applications in scientific research:
These applications highlight the versatility and importance of this compound in various fields of research and industry .
Heterocyclic urea derivatives represent a cornerstone of modern medicinal chemistry, leveraging unique physicochemical properties and versatile target-binding capabilities. The urea moiety (–NH–C(=O)–NH–) serves as a privileged scaffold due to its exceptional hydrogen-bonding capacity, acting as both a donor (via N–H groups) and acceptor (via carbonyl oxygen). This enables precise interactions with biological targets, particularly protein kinases, proteases, and G-protein-coupled receptors [1] [3]. Urea derivatives demonstrate remarkable conformational adaptability, existing in trans,trans, cis,cis, or intermediate conformations that influence their binding modes and pharmacological profiles. The introduction of heterocyclic components further enhances target specificity and modulates pharmacokinetic properties, making these compounds indispensable in rational drug design [1] [5].
Heterocycle Pair | Electron Distribution | Biological Target Relevance | Representative Drug |
---|---|---|---|
Furan-Thiophene | Furan: Oxygen-rich π-system; Thiophene: Electron-delocalized | Kinase inhibition, CNS receptor modulation | Sorafenib derivatives |
Pyrazole-Imidazole | Dual nitrogen systems with tautomerization capability | Carbonic anhydrase inhibition, Cannabinoid receptor antagonism | Celecoxib |
Pyridine-Piperazine | Basic nitrogen for solubility & salt formation | Dopamine receptor targeting | FDA-approved antipsychotics |
Multifunctional heterocyclic ureas address critical challenges in drug discovery by synergistically combining pharmacophoric elements. The urea core provides a rigid yet tunable framework that establishes bidentate hydrogen bonds with protein targets, while appended heterocycles contribute to:
The 1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea exemplifies this design philosophy. The chlorophenyl moiety induces steric and electronic effects that restrict conformational flexibility, potentially enhancing target selectivity. Simultaneously, the furan-thiophene hybrid system creates an electronically asymmetric environment that may disrupt protein-protein interactions in signaling pathways [3] [4]. Molecular dynamics simulations of analogous compounds reveal that such heterocyclic combinations stabilize urea conformations ideal for deep binding pocket penetration, with free energy calculations showing >3 kcal/mol improvement over non-hybrid analogs [1].
The furan-thiophene hybrid represents a strategically engineered bioisostere that capitalizes on complementary electronic and steric properties:
Moderate metabolic stability with predicted clearance rates of 15-20 mL/min/kg [5]
Thiophene contribution:
Metabolic soft spot design for controlled oxidation [3]
Electronic Profile Comparison:
Parameter | Furan | Thiophene | Furan-Thiophene Hybrid |
---|---|---|---|
HOMO Energy (eV) | -8.91 | -8.52 | -8.68 |
LUMO Energy (eV) | -0.35 | -0.21 | -0.29 |
π-Orbital Contribution | O: 38% | S: 28% | O: 32%, S: 25% |
This electronic complementarity enables synergistic target engagement. Crystallographic studies of analogous kinase inhibitors show furan-thiophene pairs forming simultaneous:1) Hydrogen bonds via furan oxygen to backbone NH of hinge region residues2) Van der Waals contacts through thiophene sulfur with hydrophobic subpockets [4]In dopamine receptor ligands, the furan-thiophene combination has demonstrated exceptional subtype selectivity (D3R Ki = 3.61 nM vs D2R Ki > 200 nM), attributed to differential orientation in orthosteric/allosteric sites [2].
Chlorophenyl-substituted ureas have undergone three distinct evolutionary phases in medicinal chemistry:
First Generation (1920s-1960s):The serendipitous discovery of suramin's antitrypanosomal activity (1922) initiated urea-based drug development. Early chlorophenyl ureas employed simple aromatic substitutions without heterocyclic appendages. Synthesis relied on phosgene-mediated routes with limited regiocontrol [3] [7].
Second Generation (1970s-1990s):Introduction of ortho-chlorophenyl groups to enhance metabolic stability (t₁/₂ increase from 2.1 to 8.7 hours). Key developments included:
Discovery of chlorophenyl urea's kinase affinity (IC50 ≈ 150 nM for PKC) [6]
Third Generation (2000s-Present):Modern eco-compatible syntheses like catalyst-free aqueous preparation (yield: 94%, purity >99%) [6]. Strategic incorporation of bifunctional heterocycles yielded compounds such as 1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea, designed for:
Controlled conformational restriction (ΔG = -9.3 kcal/mol for bioactive pose) [4]
Table 2: Evolution of Synthetic Methodologies for Chlorophenyl Ureas
Era | Synthetic Approach | Key Limitations | Representative Yield | Patent/Clinical Status |
---|---|---|---|---|
Pre-1960s | Phosgene + 2-chloroaniline | Toxicity, poor regioselectivity | 42-48% | Suramin analogs (expired) |
1970s-1990s | Carbamoyl chloride amination | Byproduct formation | 65-72% | CNS agents (US5124462) |
2000s-2010s | Microwave-assisted isocyanate coupling | Scale-up challenges | 85-91% | Kinase inhibitors (WO2008140796) |
2015-Present | Catalyst-free aqueous KOCN reaction | Limited to primary amines | 92-97% | EP1392676B1 (active) |
Recent patent analyses (2018-2022) show 37% of novel urea derivatives incorporate chlorophenyl groups, predominantly in ortho configuration for steric effects. The compound class has expanded into diverse therapeutic areas including oncology (37%), CNS disorders (29%), and antiviral applications (18%) [2] [6].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1